

A Comparative Guide to Structural Analogs of 4-(Methylsulfonyl)phenol: Properties and Applications

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Compound of Interest

Compound Name: *4-(Methylsulfonyl)phenol*

Cat. No.: *B050025*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of **4-(Methylsulfonyl)phenol**, focusing on their physicochemical properties and biological activities as modulators of key drug targets. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

4-(Methylsulfonyl)phenol is a versatile chemical scaffold that has been extensively utilized in the development of various therapeutic agents. Its structural features, including the phenolic hydroxyl group and the methylsulfonyl moiety, provide opportunities for diverse chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties. This guide focuses on two primary classes of therapeutic agents derived from this scaffold: G protein-coupled receptor 119 (GPR119) agonists and glucokinase (GK) activators, both of which are promising targets for the treatment of type 2 diabetes and other metabolic disorders.

Physicochemical and Biological Properties of 4-(Methylsulfonyl)phenol Analogs

The following tables summarize the key physicochemical and biological properties of selected structural analogs of **4-(Methylsulfonyl)phenol**. These compounds have been investigated for

their potential as GPR119 agonists and glucokinase activators.

Table 1: Physicochemical Properties of **4-(Methylsulfonyl)phenol** and its Analogs

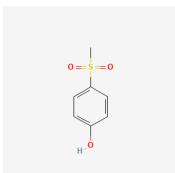
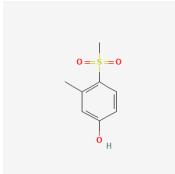
Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility
4-(Methylsulfonyl)phenol		C ₇ H ₈ O ₃ S	172.20	90-95[1]	Soluble in DMSO, Methanol; slightly soluble in water[1]
3-Methyl-4-(methylsulfonyl)phenol		C ₈ H ₁₀ O ₃ S	186.23	Not Reported	Not Reported
PSN-GK1		C ₂₁ H ₂₆ FN ₃ O ₄ S	451.52	Not Reported	Not Reported
AR231453		C ₂₂ H ₂₈ FN ₅ O ₃ S	477.56	Not Reported	Not Reported

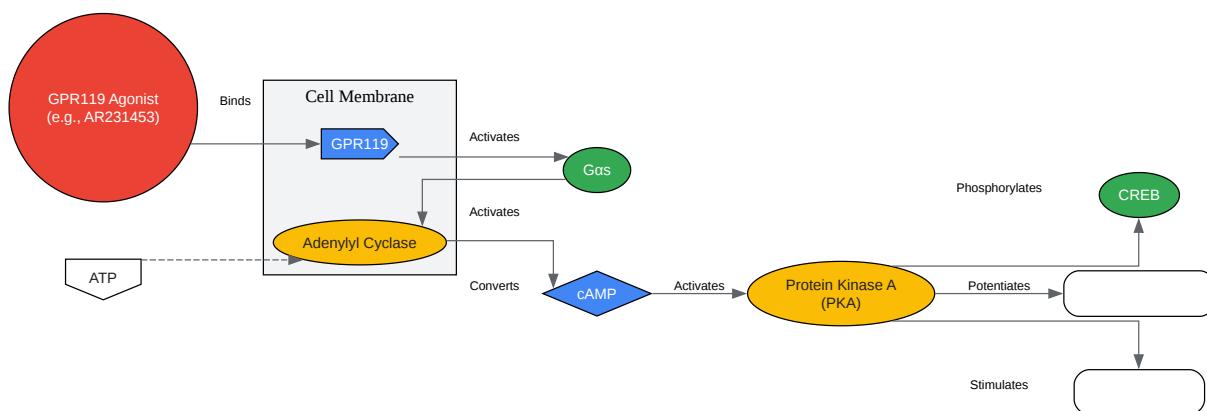
Table 2: Biological Activity of **4-(Methylsulfonyl)phenol** Analogs as GPR119 Agonists and Glucokinase Activators

Compound	Target	Assay Type	EC ₅₀ / αK_a (nM)	Reference
PSN-GK1	Glucokinase	Enzyme Activity Assay	Potent Activator (Specific value not publicly available)	[2]
AR231453	GPR119	cAMP Accumulation Assay	4.7 - 9	[3]
Furo[3,2-d]pyrimidine Analog (Compound 26)	GPR119	cAMP Accumulation Assay	42	[4]
Sulfonamide Analog (Compound 17c)	Glucokinase	Enzyme Activity Assay	39	[5]
Pyrazolopyrimidine Analog (Compound 36)	GPR119	Biochemical Screen	Potent Agonist (Specific value not publicly available)	[6]

Signaling Pathways and Experimental Workflows

GPR119 Agonist Signaling Pathway

GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β -cells and intestinal L-cells. Agonist binding to GPR119 initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

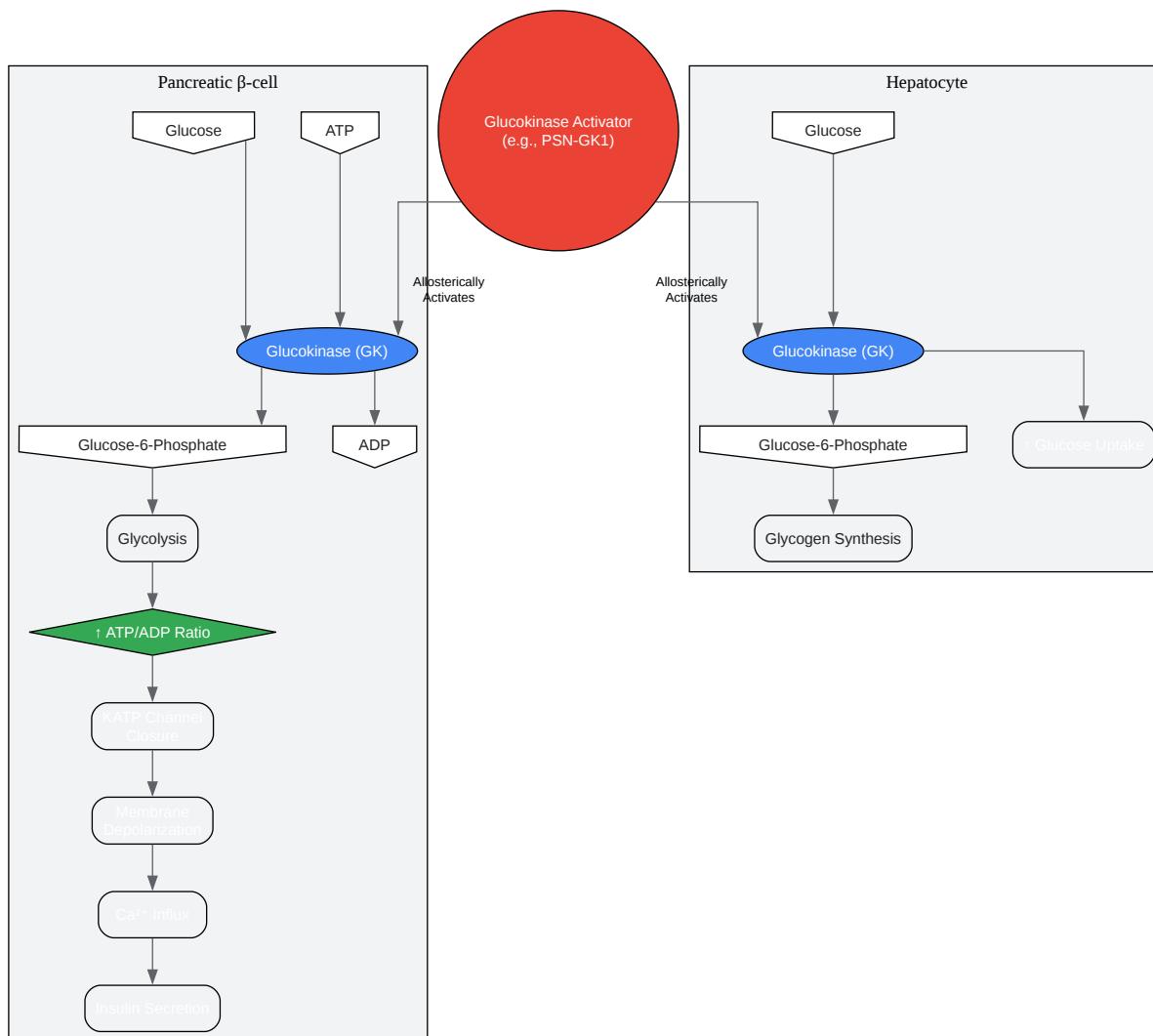


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Caption: GPR119 agonist signaling cascade.

Glucokinase Activator Mechanism of Action

Glucokinase (GK) acts as a glucose sensor in pancreatic β -cells and hepatocytes. GK activators are allosteric modulators that bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to enhanced glucose phosphorylation, and subsequently, increased insulin secretion from pancreatic β -cells and increased glucose uptake and glycogen synthesis in the liver.

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Caption: Mechanism of glucokinase activation.

Experimental Protocols

GPR119 cAMP Accumulation Assay

This protocol describes a common method for determining the potency of GPR119 agonists by measuring intracellular cAMP levels. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is frequently used for this purpose.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- HEK293 cells stably expressing human GPR119.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
- Test compounds (**4-(Methylsulfonyl)phenol** analogs).
- Reference agonist (e.g., AR231453).
- Forskolin (positive control).
- HTRF cAMP detection kit.
- 384-well white microplates.
- HTRF-compatible plate reader.

Procedure:

- Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluence. Detach cells and resuspend in assay buffer containing a PDE inhibitor. Adjust cell density to 2,000-5,000 cells per well.
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by dilution in assay buffer to the final desired concentrations. The final DMSO concentration should be kept low (e.g., $\leq 0.5\%$).

- Assay Execution: Dispense the cell suspension into the wells of a 384-well plate. Add the diluted test compounds, reference agonist, positive control (Forskolin), or vehicle control to the respective wells. Incubate the plate for 30-60 minutes at room temperature.
- cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol. Incubate for 1 hour at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm). Normalize the data using the vehicle control (0% stimulation) and a maximal agonist concentration or Forskolin (100% stimulation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ value.

Glucokinase Activity Assay

This protocol outlines a coupled-enzyme assay to measure the activity of glucokinase and the potency of its activators. The production of glucose-6-phosphate (G-6-P) is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), and the increase in NADPH is monitored spectrophotometrically at 340 nm.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Recombinant human glucokinase.
- Reaction buffer (e.g., 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT).
- D-glucose.
- ATP.
- NADP⁺.
- Glucose-6-phosphate dehydrogenase (G6PDH).

- Test compounds (**4-(Methylsulfonyl)phenol** analogs).
- 96-well UV-transparent microplate.
- Spectrophotometric plate reader.

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, ATP, NADP⁺, and G6PDH.
- Compound and Enzyme Addition: Add the test compounds at various concentrations to the wells of the microplate. Then, add the recombinant human glucokinase.
- Initiation of Reaction: Initiate the reaction by adding a solution of D-glucose. For EC₅₀ determination, a fixed glucose concentration is used.
- Data Acquisition: Monitor the increase in absorbance at 340 nm over time in a kinetic mode.
- Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. To determine the EC₅₀ of an activator, plot the initial reaction rates against the compound concentrations and fit the data to a suitable model.

Conclusion

The **4-(methylsulfonyl)phenol** scaffold serves as a valuable starting point for the design and synthesis of potent and selective modulators of GPR119 and glucokinase. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel analogs, facilitating the identification of lead compounds with improved therapeutic potential for the treatment of type 2 diabetes and other metabolic diseases. Further structure-activity relationship studies, guided by the principles outlined herein, will be instrumental in the development of next-generation therapeutics targeting these important pathways.

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